molecular formula C11H15IZn B12105884 zinc;pentylbenzene;iodide

zinc;pentylbenzene;iodide

Cat. No.: B12105884
M. Wt: 339.5 g/mol
InChI Key: GYZDXRPXHLCTGK-UHFFFAOYSA-M
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Description

The compound "zinc; pentylbenzene; iodide" is hypothesized to be a coordination complex involving zinc (Zn²⁺), iodide (I⁻), and pentylbenzene (C₆H₅C₅H₁₁). While direct references to this exact compound are absent in the literature, its components and analogous structures are well-documented. Zinc iodide (ZnI₂) is a white to yellow hygroscopic solid with a high melting point (445°C) and solubility in polar solvents like water and ethanol . Pentylbenzene, an aromatic hydrocarbon, is used in chromatographic testing due to its hydrophobic properties . The combination of these components likely forms a hybrid complex where pentylbenzene acts as a non-polar ligand, modulating the reactivity or stability of the zinc-iodide core.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15IZn

Molecular Weight

339.5 g/mol

IUPAC Name

zinc;pentylbenzene;iodide

InChI

InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

GYZDXRPXHLCTGK-UHFFFAOYSA-M

Canonical SMILES

CCCCCC1=CC=[C-]C=C1.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;pentylbenzene;iodide typically involves the reaction of zinc iodide with pentylbenzene under specific conditions. One common method involves the use of zinc-copper couple and ethyl iodide in a refluxing setup . The reaction is carefully controlled to ensure the proper formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of catalytic systems. For example, a mixture of zinc iodide, metal chlorides, and strong organic bases can be used to facilitate the reaction under ambient conditions . This method is efficient and can be scaled up for larger production.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Zinc pentylbenzene iodide serves as a valuable reagent in organic synthesis due to its ability to facilitate various coupling reactions. The presence of iodine enhances its reactivity, making it suitable for:

  • Cross-Coupling Reactions : Zinc iodides are commonly used in cross-coupling reactions such as the Suzuki and Negishi reactions. These reactions enable the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.
  • Grignard Reagent Formation : The compound can react with magnesium to form a Grignard reagent. This reaction is significant for creating organometallic compounds used in further synthetic pathways .

Case Study: Negishi Coupling Reaction

A study demonstrated the effectiveness of zinc iodides in Negishi coupling reactions involving alkyl halides and arylzinc reagents. The reaction conditions were optimized using various solvents and catalysts, resulting in high yields of desired products .

Catalysis

Zinc pentylbenzene iodide exhibits catalytic properties that can be harnessed in various chemical transformations:

  • Catalytic Activity in Organic Reactions : It has been shown to act as a catalyst in the conversion of methanol to hydrocarbons, showcasing its utility in industrial applications .
  • Metal-Catalyzed Reactions : The compound can facilitate metal-catalyzed reactions such as the Mizoroki-Heck reaction, where aryl iodides are coupled with alkenes to produce styrenes .

Materials Science

In materials science, zinc pentylbenzene iodide contributes to the development of advanced materials, particularly in:

  • Synthesis of Metal-Organic Frameworks (MOFs) : Zinc-based compounds are integral to the creation of MOFs, which have applications in gas storage, separation processes, and catalysis. Research has shown that incorporating organic ligands with iodine functionalities can enhance the properties of these frameworks .

Zinc pentylbenzene iodide also shows promise in environmental chemistry:

  • Adsorption Studies : Recent studies indicate that zinc-based compounds can effectively adsorb pollutants from aqueous solutions. This property is particularly useful for removing dyes from wastewater .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Halide Complexes

Zinc iodide (ZnI₂) is a benchmark for zinc halides. Key comparisons include:

Property ZnI₂ ZnCl₂ Zinc; Pentylbenzene; Iodide (Hypothetical)
Molecular Weight (g/mol) 319.18 136.29 ~450–500 (estimated)
Melting Point (°C) 445 290 Likely < 300 (due to organic ligands)
Solubility Water, ethanol Water, acetone Organic solvents (e.g., DMSO, hexane)
Applications Catalysis, electrolytes Organic synthesis, dyes Potential catalysis, material science

ZnI₂ is widely used in catalysis and as a Lewis acid, whereas ZnCl₂ is more prevalent in organic synthesis (e.g., Friedel-Crafts alkylation) . The inclusion of pentylbenzene in the hypothetical complex may enhance solubility in non-polar media, expanding applications in hydrophobic reaction environments.

Aromatic Zinc Complexes

Zinc complexes with aromatic ligands, such as zinc porphyrins or sulfamide derivatives, exhibit unique photophysical and catalytic properties:

  • Zinc Tetraphenylporphine (ZnTPP) : A purple crystalline compound (FW: 678.10 g/mol) used in light-harvesting applications . Unlike the hypothetical pentylbenzene complex, ZnTPP has a rigid macrocyclic structure, enabling strong π-π interactions.

Organozinc Compounds

Organozinc compounds, such as decamethyldizincocene ([Zn₂(Cp*)₂]), feature direct Zn-Zn bonds and cyclopentadienyl ligands. These contrast sharply with the hypothetical pentylbenzene-iodide complex, which lacks metal-metal bonding but shares ligand versatility .

Catalytic Activity

Zinc complexes with mixed ligands (e.g., amido-pyridinate in Chen et al., 2019) show enhanced catalytic efficiency in polymerization compared to pure halides . The pentylbenzene ligand could sterically hinder active sites, reducing reactivity but improving selectivity for bulky substrates.

Critical Analysis of Contradictions and Gaps

  • Structural Ambiguity: No direct evidence confirms the compound’s structure. Its stability in aqueous vs. organic phases remains speculative.
  • Divergent Applications : While ZnI₂ is water-soluble and used in electrolytes, pentylbenzene’s hydrophobicity may limit compatibility in polar systems .

Q & A

Q. What are the optimal synthesis methods for zinc iodide (ZnI₂), and how do reaction conditions influence yield?

Zinc iodide can be synthesized via direct elemental reaction (zinc + iodine) or double displacement (e.g., ZnSO₄ + KI). The elemental method involves refluxing zinc granules with iodine in weakly acidified water, which facilitates iodine dissolution and bonding . Key factors include:

  • Stoichiometric ratios : Excess iodine or zinc affects purity. Gravimetric analysis post-reaction determines unreacted components .
  • Solvent choice : Ether or aqueous acetic acid improves reaction efficiency by reducing iodine sublimation .
  • Yield optimization : Theoretical vs. actual yield discrepancies often arise from incomplete reactions or water retention during drying .

Q. How can researchers verify the conservation of mass in ZnI₂ synthesis and decomposition experiments?

Mass conservation is validated by comparing total reactant mass to product mass. For example:

  • Synthesis : Initial masses of Zn and I₂ are measured; post-reaction, unreacted Zn is filtered, dried, and subtracted to calculate ZnI₂ yield .
  • Decomposition : Electrolysis of ZnI₂ solution regenerates Zn and I₂. Quantifying liberated iodine (via titration) and plated zinc confirms stoichiometric recovery . Discrepancies >5% suggest side reactions (e.g., iodine sublimation) or measurement errors .

Q. What analytical techniques are essential for characterizing ZnI₂ purity and structural integrity?

  • Gravimetric analysis : Measures residual zinc or iodine after synthesis .
  • Spectroscopy : FT-IR identifies Zn-I bonds (stretching at ~200–300 cm⁻¹); UV-Vis detects iodine contamination via absorption at 500 nm .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; ZnI₂ decomposes above 200°C, releasing iodine vapor .

Advanced Research Questions

Q. How can electrochemical methods address contradictions in ZnI₂ decomposition efficiency across studies?

Variations in electrolysis efficiency arise from electrode material, current density, and electrolyte composition. For example:

  • Electrode design : Carbon felt electrodes increase surface area, reducing dendritic zinc formation .
  • Flow-through systems : Directing electrolyte flow through porous electrodes enhances ion transport, achieving >90% current efficiency .
  • Additives : KI concentrations >1M suppress iodine precipitation, improving reversibility .

Q. What strategies resolve discrepancies in stoichiometric ratios during ZnI₂ synthesis?

Discrepancies often stem from incomplete reaction monitoring. Solutions include:

  • Real-time titration : Iodine consumption tracked via sodium thiosulfate titration .
  • Spectroscopic monitoring : In-situ UV-Vis quantifies iodine dissolution rates .
  • Error analysis frameworks : Use % error = [(Theoretical – Actual)/Theoretical] × 100 to identify systematic vs. random errors .

Q. How does flow-field design impact ZnI₂ utilization in redox flow batteries?

Narrow-gap flow fields with porous electrodes enhance performance:

ParameterConventional DesignNarrow-Gap Design
Power Density50 mW/cm²120 mW/cm²
Zinc Deposit MorphologyDendritic, roughCompact, low roughness
Cycle Life (40 cycles)60% capacity retention85% capacity retention
Flow-through electrodes distribute zinc deposition evenly, reducing dendrite formation and enabling higher current densities .

Q. What methodologies address safety risks in handling ZnI₂, given its hygroscopic and corrosive properties?

  • Controlled environments : Use desiccators or glove boxes to minimize moisture absorption .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles mitigate skin/eye exposure (Category 1B/1 hazards) .
  • Waste management : Neutralize spills with sodium bicarbonate before disposal .

Methodological Notes

  • Data contradiction resolution : Cross-validate results using complementary techniques (e.g., gravimetry + spectroscopy) .
  • Experimental reproducibility : Document solvent purity, reaction vessel geometry, and ambient humidity, as these significantly impact ZnI₂ synthesis .

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